MK 711

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

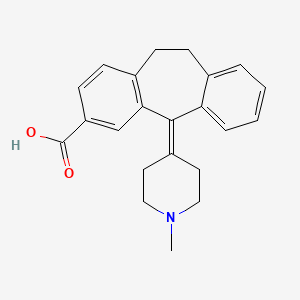

MK 711, also known as 10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid, is a potential bioactive agent with the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol . This compound is primarily used for research purposes and has shown promise in various scientific studies .

Métodos De Preparación

The preparation methods for MK 711 are not extensively documented. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties .

Análisis De Reacciones Químicas

MK 711 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

MK 711 has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of MK 711 involves its interaction with specific molecular targets and pathways. While detailed information is limited, it is believed to exert its effects by modulating cellular signaling pathways and interacting with key enzymes and receptors . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .

Comparación Con Compuestos Similares

MK 711 can be compared with other similar compounds, such as:

MK 7845: An experimental antiviral medication that inhibits the SARS-CoV-2 main protease.

MK 0731: A kinesin spindle protein inhibitor used in cancer research.

MK 4721: A monoclonal antibody targeting prostate, pancreatic, and bladder cancers.

This compound is unique due to its specific chemical structure and potential bioactive properties, which differentiate it from other compounds in its class .

Q & A

Basic Research Questions

Q. What key molecular characteristics of MK 711 should researchers prioritize during experimental design?

- Methodological Answer : Focus on structural elucidation (e.g., NMR for stereochemistry, mass spectrometry for molecular weight) and purity assessment (HPLC, elemental analysis). Ensure characterization aligns with established protocols for novel compounds, including spectral data deposition in supplementary materials .

Q. Which standard assays are validated for evaluating this compound’s biochemical activity in preclinical studies?

- Methodological Answer : Use dose-response curves in cell-based assays (e.g., IC₅₀ determination) with positive/negative controls. Validate findings via orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for mechanistic studies). Report inter-assay variability and limit of detection .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Document reaction conditions (catalyst, solvent, temperature) and purification steps (e.g., column chromatography gradients). Use ICH guidelines for stability testing and provide raw spectral data in open-access repositories. Cross-validate yields with independent syntheses .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in animal models?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal Emax) for dose-response relationships. Use ANOVA with post-hoc tests for multi-group comparisons. Include power analysis to justify sample sizes and address outliers via Grubbs’ test .

Advanced Research Questions

Q. How should researchers optimize this compound’s pharmacokinetic properties while minimizing off-target effects?

- Methodological Answer : Employ structure-activity relationship (SAR) studies with iterative modifications (e.g., prodrug strategies, substituent tuning). Use in vitro hepatocyte assays and CYP450 inhibition screens. Validate selectivity via kinome-wide profiling .

Q. What strategies resolve contradictory data on this compound’s mechanism of action across independent studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Assess bias via ROBINS-I tool and perform meta-analysis if heterogeneity (I² statistic) permits. Explore methodological variability (e.g., cell lines, assay endpoints) as confounding factors .

Q. How can in silico modeling enhance the design of this compound derivatives with improved efficacy?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins. Apply QSAR models for toxicity prediction and ADMET profiling. Validate virtual hits with free-energy perturbation (FEP) simulations .

Q. What ethical considerations arise when translating this compound from preclinical to clinical trials?

- Methodological Answer : Align with Declaration of Helsinki for human studies. Address species-specific toxicity risks via comparative genomics. Ensure data transparency through preregistration (ClinicalTrials.gov ) and independent DSMB oversight .

Q. Data Management & Reporting

Q. How should researchers handle large-scale omics datasets generated from this compound-treated samples?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw RNA-seq/MS data in GEO/PRIDE. Apply Benjamini-Hochberg correction for multiple hypothesis testing in transcriptomic analyses .

Q. What frameworks support the integration of contradictory this compound findings into a unified hypothesis?

- Methodological Answer : Apply causal inference models (e.g., Bradford Hill criteria) to assess plausibility. Use triangulation with genetic (CRISPR screens) and pharmacological (rescue experiments) validation. Publish negative results to reduce publication bias .

Q. Tables: Key Methodological Considerations

Propiedades

Número CAS |

63141-67-3 |

|---|---|

Fórmula molecular |

C22H23NO2 |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-5-carboxylic acid |

InChI |

InChI=1S/C22H23NO2/c1-23-12-10-17(11-13-23)21-19-5-3-2-4-15(19)6-7-16-8-9-18(22(24)25)14-20(16)21/h2-5,8-9,14H,6-7,10-13H2,1H3,(H,24,25) |

Clave InChI |

VNSDQOCKNPJFDL-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1 |

SMILES canónico |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1 |

Apariencia |

Solid powder |

Key on ui other cas no. |

63141-67-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid MK 711 MK-711 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.